molecular formula C22H24Cl2N2O3S B4224644 4-[2-[(5-Chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride

4-[2-[(5-Chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride

Cat. No.: B4224644
M. Wt: 467.4 g/mol
InChI Key: DDZHRGKWJVRLDB-UHFFFAOYSA-N
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Description

4-[2-[(5-Chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride is a complex organic compound with the molecular formula C22H24Cl2N2O3S. This compound is known for its unique chemical structure, which includes a benzyloxy group, a chlorobenzyl group, and a benzenesulfonamide group. It has a significant role in various scientific research fields due to its diverse chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(5-Chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-(benzyloxy)-5-chlorobenzylamine with 4-(2-bromoethyl)benzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-[(5-Chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-[2-[(5-Chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[2-[(5-Chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as carbonic anhydrases, by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[2-[(5-Chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyloxy and chlorobenzyl groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

4-[2-[(5-chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S.ClH/c23-20-8-11-22(28-16-18-4-2-1-3-5-18)19(14-20)15-25-13-12-17-6-9-21(10-7-17)29(24,26)27;/h1-11,14,25H,12-13,15-16H2,(H2,24,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZHRGKWJVRLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CNCCC3=CC=C(C=C3)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-[(5-Chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride
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4-[2-[(5-Chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride
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4-[2-[(5-Chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride
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4-[2-[(5-Chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride
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4-[2-[(5-Chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride
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4-[2-[(5-Chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride

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